molecular formula C11H13BrOS B8545702 4-(4-Bromophenyl)sulfanyltetrahydropyran

4-(4-Bromophenyl)sulfanyltetrahydropyran

Cat. No. B8545702
M. Wt: 273.19 g/mol
InChI Key: YQYYCYIFNAEAJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromophenyl)sulfanyltetrahydropyran is a useful research compound. Its molecular formula is C11H13BrOS and its molecular weight is 273.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Bromophenyl)sulfanyltetrahydropyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromophenyl)sulfanyltetrahydropyran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(4-Bromophenyl)sulfanyltetrahydropyran

Molecular Formula

C11H13BrOS

Molecular Weight

273.19 g/mol

IUPAC Name

4-(4-bromophenyl)sulfanyloxane

InChI

InChI=1S/C11H13BrOS/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11H,5-8H2

InChI Key

YQYYCYIFNAEAJK-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1SC2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Iodotetrahydropyran (9 g, 42.45 mmol) was added to a stirred suspension of 4-bromobenzenethiol (7.296 g, 38.59 mmol) and potassium carbonate (10.67 g, 77.18 mmol) in DMF (15 mL) and the reaction stirred at ambient temperature for 3 hours. The mixture was diluted with Et2O and washed with water (×2) and brine (×1). The organic extracts was dried (MgSO4) and concentrated in vacuo. Petroleum ether was added to the residue and the resultant precipitate removed by filtration. The filtrate was concentrated in vacuo to give the sub-title compound as a light yellow oil (9.0 g, 85% Yield). 1H NMR (400.0 MHz, CDCl3) δ 1.63-1.73 (m, 2H), 1.89-1.93 (m, 2H), 3.23-3.30 (m, 1H), 3.45 (td, 2H), 3.99 (dt, 2H), 7.31 (d, 2H) and 7.45 (d, 2H) ppm.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
7.296 g
Type
reactant
Reaction Step One
Quantity
10.67 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
85%

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